(4-Aminocyclohexyl)methanol

Opioid Pharmacology Peptide Chemistry Receptor Selectivity

Researchers and procurement managers often face supply uncertainty regarding the specific stereochemistry of this bifunctional building block. The trans-isomer (CAS 1467-84-1) is critical for applications where the cis-isomer would confer entirely different biological activity (e.g., μ vs. μ/δ opioid receptor selectivity). - **Defined Stereochemistry:** Supplied as the thermodynamically stable trans-isomer, ensuring batch-to-batch consistency for reproducible SAR studies. - **Dual Reactivity:** The primary amine and hydroxymethyl group enable orthogonal derivatization, accelerating the synthesis of complex pharmaceutical intermediates. - **Metabolite & Materials Use:** Validated as a reference standard for trans-MeCCNU metabolism studies and as an epoxy curing agent delivering 15-20% tensile strength improvement.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1467-84-1; 68419-38-5
Cat. No. B2806567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminocyclohexyl)methanol
CAS1467-84-1; 68419-38-5
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESC1CC(CCC1CO)N
InChIInChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
InChIKeyGHUJZOFJZVGTSN-LJGSYFOKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminocyclohexyl)methanol: Chemical Identity & Procurement


(4-Aminocyclohexyl)methanol (CAS: 1467-84-1, 68419-38-5; molecular formula C₇H₁₅NO; molecular weight 129.20 g/mol) is a chiral cyclohexane derivative featuring both an amino and a hydroxymethyl functional group [1]. Commercially, it is primarily supplied as the trans-isomer (CAS 1467-84-1) due to its thermodynamic stability and relevance as a building block in pharmaceutical synthesis . Its structural characteristics, including a defined stereochemistry and bifunctional reactivity, position it as a versatile intermediate, distinct from simpler amino alcohols or achiral cyclic analogs .

Stereochemistry & Scaffold Specificity of (4-Aminocyclohexyl)methanol


The scientific utility of (4-aminocyclohexyl)methanol is inseparable from its specific stereoisomeric configuration (cis vs. trans) and the position of its functional groups. Generic substitution with a different isomer or a regioisomer (e.g., 2- or 3-aminocyclohexyl methanol) cannot be assumed to yield equivalent biological or material performance. As demonstrated in opioid receptor pharmacology, the cis- and trans- isomers of the related 4-aminocyclohexyl-D-alanine scaffold confer dramatically different selectivity profiles, with the cis-isomer exhibiting exceptional μ-opioid receptor (MOR) selectivity while the trans-isomer displays broader affinity [1]. Similarly, the specific geometry of the trans-(4-aminocyclohexyl)methanol framework is known to be a critical determinant for binding to targets like dopamine D₂ receptors . Therefore, procurement decisions must be based on the precise stereochemistry of the intended building block.

(4-Aminocyclohexyl)methanol: Comparative Evidence vs. Analogs


Stereoisomer-Dependent Opioid Receptor Selectivity

A direct head-to-head comparison of cyclic opioid peptides incorporating trans- and cis-4-aminocyclohexyl-D-alanine revealed that the stereochemistry of the cyclohexane core dramatically alters receptor binding profiles. The analog with cis-4-aminocyclohexyl-D-alanine demonstrated exceptional μ-opioid receptor (MOR) selectivity, whereas the trans- counterpart showed high affinity for both μ- and δ-opioid receptors (DOR) [1]. This demonstrates that the target trans-(4-aminocyclohexyl)methanol scaffold, when incorporated into a pharmacophore, is not functionally equivalent to its cis isomer.

Opioid Pharmacology Peptide Chemistry Receptor Selectivity

Stereospecific Anticancer Activity of Nitrosourea Analogs

(4-Aminocyclohexyl)methanol (trans-isomer) is identified as a direct metabolite of MeCCNU, an investigational nitrosourea anticancer agent . The superior in vivo antitumor activity of the trans-methylcyclohexyl parent compound (MeCCNU) over its cis-form against advanced murine Lewis lung carcinoma provided the rationale for its development [1]. This historical data reinforces the principle that for this class of cyclohexane-based therapeutics, the trans-configuration is critical for achieving optimal anticancer activity.

Oncology Nitrosourea Chemotherapy Structure-Activity Relationship

Regioisomer-Dependent Biological Targets

The target compound, (4-aminocyclohexyl)methanol (also referred to as ACM), has been studied for its direct effect on renal blood flow, with a proposed mechanism involving cyclooxygenase-2 (COX-2) inhibition . In contrast, the regioisomer (3-aminocyclohexyl)methanol is described as interacting with enzymes like alcohol dehydrogenase and amino acid oxidase, and being involved in amino acid and alcohol metabolism . The (2-aminocyclohexyl)methanol regioisomer is noted for its interaction with enzymes and receptors, but lacks the specific COX-2 and renal hemodynamic profile associated with the 4-amino derivative . This distinction in reported biological targets and physiological effects highlights the functional specificity of the 4-position amino group.

Renal Pharmacology COX-2 Inhibition Medicinal Chemistry

Tensile Strength Improvement in Epoxy Resins

The incorporation of (4-aminocyclohexyl)methanol as a modifier in epoxy resin formulations has been shown to yield a quantifiable improvement in mechanical properties. The amino group of the compound participates in cross-linking reactions with the polymer chains during the curing process, resulting in a 15-20% increase in tensile strength compared to unmodified epoxy resins . This provides a direct, measurable advantage for applications requiring enhanced material durability.

Polymer Science Materials Engineering Epoxy Resin Formulation

Precision Applications of (4-Aminocyclohexyl)methanol


Stereospecific Opioid Receptor Ligands

Procure trans-(4-aminocyclohexyl)methanol (CAS 1467-84-1) as a chiral building block for the synthesis of opioid peptide analogs. Direct evidence demonstrates that the trans-4-aminocyclohexyl scaffold, when conjugated to D-Alanine, yields ligands with high affinity for both μ- and δ-opioid receptors [1]. This profile is distinct from the cis-isomer, which confers exceptional μ-opioid receptor (MOR) selectivity [1]. Researchers aiming to explore dual μ/δ pharmacology or investigate the conformational requirements for opioid receptor activation should prioritize the trans-isomer.

Nitrosourea Metabolite Pharmacology

Utilize trans-(4-aminocyclohexyl)methanol as an analytical reference standard or as a synthetic precursor for investigating the metabolites of the anticancer agent MeCCNU. This compound is explicitly identified as a metabolite of trans-MeCCNU, which demonstrated superior in vivo antitumor activity over its cis-isomer [REFS-2, REFS-3]. This application scenario is critical for pharmacokinetic and metabolism studies aimed at understanding the basis for the trans-isomer's enhanced therapeutic index.

High-Strength Epoxy Composite Formulation

Incorporate (4-aminocyclohexyl)methanol as a reactive modifier or curing agent in epoxy resin systems. Quantitative data indicates that its addition leads to a 15-20% improvement in tensile strength due to enhanced polymer cross-linking . This specific, measurable performance gain justifies its selection over other amino alcohols that may not provide the same level of mechanical reinforcement. It is particularly suited for industrial applications requiring high durability, such as aerospace composites or high-performance adhesives.

COX-2 Inhibitor & Renal Modulator Scaffolds

Select (4-aminocyclohexyl)methanol as a starting scaffold for medicinal chemistry programs targeting cyclooxygenase-2 (COX-2) inhibition or the modulation of renal blood flow. Unlike its 3- and 2-amino regioisomers, which are associated with general enzyme interactions and metabolism, the 4-amino derivative has a documented specific effect on renal hemodynamics via a proposed COX-2 mechanism . This specific biological association makes it a more focused starting point for hit-to-lead campaigns in these therapeutic areas.

Technical Documentation Hub

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